3-(2-chlorophenyl)-5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide
Description
This compound is a synthetic isoxazole derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and a carboxamide linker connected to a tetrahydro-2H-pyran scaffold substituted with a phenylthio group. Isoxazole derivatives are widely studied due to their pharmacological versatility, including anti-inflammatory, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-20(21(26-29-16)18-9-5-6-10-19(18)24)22(27)25-15-23(11-13-28-14-12-23)30-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVNMBBGHQVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide is part of a larger class of isoxazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For this specific compound, the synthetic route may include the formation of the isoxazole ring followed by amide coupling with a tetrahydro-pyran derivative. The following table summarizes key synthetic steps and yields reported in related literature:
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Formation of isoxazole ring | 78.1% |
| 2 | Amide coupling with tetrahydropyran | 62.9% |
Anticancer Activity
Several studies have evaluated the anticancer potential of isoxazole derivatives, including our compound of interest. A notable study assessed various isoxazole-amide derivatives for cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cells. The results indicated that certain derivatives demonstrated significant cytotoxic effects with IC50 values as low as 15.48 µg/ml against HeLa cells and 23 µg/ml against Hep3B cells .
Mechanism of Action:
The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to our target were found to induce G2/M phase arrest in cancer cells, suggesting a potential pathway for therapeutic intervention .
Antioxidant Activity
In addition to anticancer properties, some derivatives exhibited strong antioxidant activity. One study reported an IC50 value of 7.8 µg/ml for antioxidant activity in a DPPH assay, indicating that these compounds can effectively scavenge free radicals .
Antibacterial Activity
The antibacterial properties of isoxazole derivatives have also been explored. Compounds within this class showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A series of experiments demonstrated that specific isoxazole derivatives led to a significant reduction in cell viability in MCF-7 and HeLa cells when treated with concentrations ranging from 10 to 50 µM. The most effective compound induced apoptosis in more than 70% of treated cells after 48 hours .
- Antioxidant Mechanism : In vitro assays indicated that compounds similar to our target reduced oxidative stress markers in cellular models, supporting their potential use as therapeutic agents for oxidative stress-related diseases .
- Antibacterial Screening : A comprehensive evaluation revealed that certain isoxazole derivatives inhibited bacterial growth effectively at concentrations below 100 µg/ml, with some compounds showing selectivity towards Gram-positive bacteria .
Scientific Research Applications
The compound 3-(2-chlorophenyl)-5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders. The isoxazole ring is known for its bioactivity, making this compound a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study investigated the anticancer properties of isoxazole derivatives, highlighting that modifications at the 5-position can enhance activity against various cancer cell lines. The incorporation of the tetrahydro-2H-pyran moiety may improve solubility and bioavailability, crucial factors for drug development.
Neuropharmacology
Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders. The presence of the chlorophenyl group may influence binding affinity to certain receptors.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that isoxazole derivatives can protect neuronal cells from oxidative stress. The specific effects of this compound on neuronal survival and function warrant further exploration.
Agricultural Chemistry
The compound's structural features suggest potential as a pesticide or herbicide. The phenylthio group may enhance interactions with plant systems or pests.
Case Study: Pesticidal Activity
Preliminary tests on similar compounds have shown effectiveness against certain agricultural pests, indicating that this compound could be evaluated for its potential use in crop protection.
Pharmacological Insights
Recent literature reviews have summarized the pharmacological profiles of isoxazole derivatives, emphasizing their versatility in medicinal chemistry. The compound's unique structure may allow for selective targeting of biological pathways, reducing side effects associated with traditional therapies.
Toxicological Studies
Understanding the safety profile of new compounds is essential. Toxicity assessments in animal models are critical to determine the viability of this compound as a therapeutic agent.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Isoxazole Derivatives
Table 2: Predicted Pharmacokinetic Properties (Swiss ADME)
| Compound Name | LogP | Water Solubility (mg/mL) | BBB Permeability |
|---|---|---|---|
| Target Compound | 3.2* | 0.05* | Moderate |
| 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid | 2.8 | 0.12 | Low |
| Quinazolinone-isoxazole hybrids | 2.9 | 0.08 | Low |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows protocols akin to and , utilizing cyclization and carboxamide coupling. However, the phenylthio group introduces challenges in purification due to sulfur’s reactivity .
- Therapeutic Potential: Structural similarities to VEGFR-2 inhibitors () and antiviral agents () suggest dual applications in oncology and virology. Further in vivo studies are needed to validate efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
